molecular formula C6H4Cl2N4 B1625178 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 873792-86-0

4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1625178
CAS No.: 873792-86-0
M. Wt: 203.03 g/mol
InChI Key: PCVVGPYKRWHBKE-UHFFFAOYSA-N
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Description

4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine atoms at positions 4 and 5 and an amino group at position 2. It is widely used in pharmaceutical research due to its potential biological activities and serves as a key intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been reported for the preparation of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthesis might start with the reaction of 4,5-dichloro-2-nitroaniline with formamide, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the purification of intermediates, control of reaction temperatures, and the use of efficient catalysts to enhance the reaction rate and selectivity .

Mechanism of Action

The mechanism of action of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is similar in structure but lacks the additional chlorine atom at position 5.

    4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Similar to 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, but with chlorine atoms at positions 4 and 6.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at positions 4 and 5, along with the amino group at position 2, provides distinct electronic and steric properties that can be exploited in the design of new therapeutic agents .

Properties

IUPAC Name

4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVVGPYKRWHBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467713
Record name 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873792-86-0
Record name 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 3
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 4
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 5
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 6
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

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